molecular formula C7H13NO2 B575864 Cyclopropanecarboxamide, N-methoxy-N,2-dimethyl-(9CI) CAS No. 192644-20-5

Cyclopropanecarboxamide, N-methoxy-N,2-dimethyl-(9CI)

Cat. No. B575864
M. Wt: 143.186
InChI Key: LNBSKUKOUFBCTO-UHFFFAOYSA-N
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Patent
US05780437

Procedure details

To a solution of 2-methylcyclopropanecarboxylic acid (10 g in a mixture of 200 mL benzene and 2 mL N,N-dimethylforrnamide) at 0° C. was added 10.5 mL of oxalyl chloride and the mixture stirred at 0° C. for 30 minutes then warmed to room temperature for 30 minutes. At this time, 14.6 g of N,o-dimethylhydroxylamine hydrochloride was added followed by 41 mL of triethylamine. The mixture was stirred at room temperature for one hour then quenched by the addition of saturated sodium bicarbonate. The aqueous portion was extracted with ethyl acetate and the combined organics washed with brine, dried over sodium sulfate and concentrated in vacuo. The product was purified by distillation under reduced pressure to give 8.9 g as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,o-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
41 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][CH:3]1[C:5]([OH:7])=O.[C:8](Cl)(=[O:12])C(Cl)=O.[CH2:14]([N:16](CC)CC)C>C1C=CC=CC=1.CN(C)C=O>[CH3:8][O:12][N:16]([CH3:14])[C:5]([CH:3]1[CH2:4][CH:2]1[CH3:1])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
N,o-dimethylhydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 8.9 g as an oil

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.